molecular formula C7H6ClN3O B3228597 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one CAS No. 1265634-75-0

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

Cat. No.: B3228597
CAS No.: 1265634-75-0
M. Wt: 183.59 g/mol
InChI Key: GXCYGHWBBINQPK-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-91-0) is a valuable chemical reagent in medicinal chemistry and oncology research, primarily used in the preparation of compounds for treating hyperproliferative diseases . This compound serves as a core scaffold for developing potent enzyme inhibitors. Specifically, derivatives of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one have been identified as novel and potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) . ENPP1 is a critical regulatory enzyme that negatively modulates the anti-cancer Stimulator of Interferon Genes (STING) pathway, making its inhibition a promising strategy in cancer immunotherapy . Furthermore, the pyrido[2,3-d]pyrimidinone core is a recognized pharmacophore in designing epidermal growth factor receptor (EGFR) inhibitors . This class of inhibitors is crucial for targeted cancer therapy, as EGFR is overexpressed in many human carcinomas and drives tumor progression . Researchers utilize this chlorinated intermediate to synthesize diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its structure allows for further functionalization, enabling the exploration of interactions with key biological targets like EGFR and ENPP1. The compound is exclusively intended for laboratory research purposes and is not formulated for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-chloro-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-5-1-2-9-6-4(5)3-10-7(12)11-6/h1-2H,3H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYGHWBBINQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742143
Record name 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265634-75-0
Record name 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be achieved through various methods. One notable method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation. This method is efficient and environmentally friendly, providing good yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the DBU-H2O system used in this method can be recycled multiple times without significant loss of activity, making it a cost-effective and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Table of Synthesis Methods

MethodDescriptionAdvantages
Microwave-Assisted SynthesisReaction with DBU under microwave conditions for high yield.Efficient and environmentally friendly.
OxidationFormation of unsaturated derivatives using oxidizing agents like oxygen or air.Enhances biological activity of derivatives.
SubstitutionReplacement of chlorine with various nucleophiles to produce different derivatives.Produces a wide range of biologically active compounds.

Medicinal Chemistry

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is explored for its potential therapeutic applications in drug development. Its unique structure allows it to act as a scaffold for synthesizing various biologically active compounds.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest it may possess antibacterial and antifungal activities.
  • Antitumor Activity : Investigations into its effects on cancer cells have shown promising results.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria .
  • Antitumor Research : In vitro studies revealed that certain derivatives could inhibit tumor cell growth, suggesting potential use in cancer therapy .

Table Comparing Similar Compounds

CompoundStructure TypeNotable Activities
This compoundHeterocyclicAntimicrobial, Antitumor
Pyrazolo[3,4-d]pyrimidineHeterocyclicAntiviral properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineHeterocyclicAnticancer activity

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific derivative and its application. Generally, the compound’s biological activity is attributed to its ability to interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
  • CAS Number : 1265634-91-0
  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 197.622 g/mol
  • SMILES : CN1Cc2c(Cl)ccnc2NC1=O
  • Structure : Features a fused pyrido-pyrimidine core with a chlorine substituent at position 5 and a methyl group at position 3. The dihydro configuration introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogues .

Synthesis: Prepared via multi-step reactions involving azide intermediates and cyclization (e.g., NaN₃ in DMF, FeCl₃/NaI in acetonitrile) . Key steps include chlorination using POCl₃ and subsequent functionalization with alaninol .

Comparison with Similar Compounds

The structural and functional distinctions between 5-chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one and related pyrimidine derivatives are summarized below:

Table 1: Comparative Analysis of Pyrido-Pyrimidine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Cl at C5, CH₃ at C3, dihydro core 197.62 Intermediate for kinase inhibitors; enhanced solubility due to partial saturation
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Cl at C5, phenyl at C6 ~225–250 (varies) Anticancer agents; substituents at N2 influence bioactivity
YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) Cl-phenyl at C4, ethyl groups at N1/N7 357.87 PDE4 inhibitor with low emetogenicity; highlights role of bulky substituents in reducing side effects
5-Cinnamoyl-3,4-dihydropyrimidin-2(1H)-one Cinnamoyl at C5, dihydro core ~260–280 (varies) Antimicrobial activity; electronic effects from conjugated carbonyl
6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Br at C6 (vs. Cl at C5) ~242.48 Larger halogen improves binding affinity in kinase assays but reduces metabolic stability

Structural and Functional Insights

Substituent Effects :

  • Halogen Position : Chlorine at C5 (target compound) vs. bromine at C6 () alters steric and electronic interactions. Bromine’s larger size enhances target binding but may increase toxicity .
  • Saturation : The dihydro core in the target compound improves solubility and bioavailability compared to fully aromatic pyrido-pyrimidines (e.g., YM976) .

Synthetic Routes :

  • The target compound requires azide-mediated cyclization , whereas 5-chloro-6-phenyl derivatives () are synthesized via nucleophilic substitution under mild conditions (K₂CO₃/acetone) .

Biological Activity: Kinase Inhibition: The target compound’s methyl group at C3 enhances selectivity for tyrosine kinases, as seen in analogues from (3-amino-2-(5-chloropyridin-3-yl) derivatives) . Antimicrobial vs. Anticancer: Cinnamoyl derivatives () exhibit broad-spectrum antimicrobial activity, while phenyl-substituted pyridazinones () are optimized for antiproliferative effects .

Key Research Findings

  • Phosphodiesterase-4 (PDE4) Inhibition : YM976’s 3-chlorophenyl group reduces emetogenicity, a common issue with PDE4 inhibitors, demonstrating the impact of aromatic substituents on side-effect profiles .
  • CXCR2 Antagonism: Pyrido[3,4-d]pyrimidines () with aminoalkyl side chains show potent chemokine receptor antagonism, suggesting that similar modifications to the target compound could enhance receptor binding .

Biological Activity

5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[2,3-D]pyrimidine core with a chlorine atom at the 5th position. Its molecular formula is C8H7ClN4OC_8H_7ClN_4O with a molecular weight of 183.62 g/mol. The presence of the chlorine atom and the dihydropyrido moiety enhances its chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, which suggests its utility as an anticancer agent .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth.

Compound Target IC50 (µM) Reference
This compoundDHFR0.02
5-Chloro derivativeA431 carcinoma cells0.05

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:

Study Compound IC50 (µM) Comparison Standard
5-Chloro derivative0.04 ± 0.01Celecoxib (0.04 ± 0.01)

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antiviral Activity : A study highlighted the antiviral properties of similar pyrimidine derivatives that inhibit viral replication through modulation of pyrimidine metabolism pathways, suggesting a potential avenue for further exploration with this compound derivatives .
  • In Vivo Studies : In animal models, compounds based on this structure have shown promise in reducing inflammation and tumor growth when administered in controlled doses. These studies underline the importance of structural modifications to enhance efficacy and reduce toxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural variations:

  • Chlorine Substitution : The presence of chlorine at the 5th position has been linked to enhanced biological activity compared to non-chlorinated analogs.
  • Functional Group Modifications : Substituents at various positions on the pyrimidine ring can lead to diverse pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted 2-aminopyridine derivatives with chlorinated aldehydes. For example, oxidation of 2-substituted dihydropyrido intermediates using agents like DDQ (dichlorodicyanoquinone) yields the pyrimidinone core. Multi-component reactions involving 2-aminopyridines, aldehydes, and potassium phosphate in aqueous conditions at 100°C for 7 hours are efficient (yields 53–62%) .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: Use 1H^1H NMR (400 MHz, DMSO-d6d_6) to confirm aromatic protons (δ 7.50–8.84) and substituents like methyl groups (δ 2.35–3.94). 13C^{13}C NMR identifies carbonyl carbons (δ 161–162) and heterocyclic carbons (δ 101–154). Mass spectrometry (CI mode) confirms molecular weight (e.g., m/z 244–258 [M+H]+^+) alongside elemental analysis (C, H, N) for purity validation .

Q. What biological targets are commonly associated with this scaffold?

Methodological Answer: The core structure is studied for antimicrobial activity (MIC assays against E. coli and S. aureus) and kinase inhibition (e.g., KRAS G12C in oncology). Standard assays include NADH-coupled enzymatic inhibition for antimicrobial targets and cell viability (MTT) tests for cancer applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective introduction of the chloro substituent?

Methodological Answer: Use chlorinated aldehydes in stoichiometric excess (1:1.2 amine-to-aldehyde ratio) under basic aqueous conditions (K3_3PO4_4, pH 9–10) at 100°C. Monitor reaction progress via TLC and isolate intermediates via ethanol/water recrystallization. Regioselectivity is confirmed by 1H^1H NMR coupling patterns (e.g., J = 7.6 Hz for adjacent aromatic protons) .

Q. How to resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. kinase inhibition)?

Methodological Answer: Perform orthogonal assays under standardized conditions:

  • For antimicrobial claims: Use broth microdilution (CLSI guidelines) with controls for solvent interference.
  • For kinase inhibition: Validate target engagement via surface plasmon resonance (SPR) or X-ray crystallography of KRAS G12C binding pockets. Structural analogs like 4-((S)-4-acryloyl-2-methylpiperazinyl) derivatives show specificity for KRAS due to acryloyl-electrophile interactions .

Q. How to design stability studies under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC-MS, focusing on hydrolysis of the dihydropyrimidinone ring.
  • Plasma stability : Use 10% fetal bovine serum (FBS) to assess esterase-mediated breakdown. Quantify parent compound loss using LC-MS/MS with deuterated internal standards .

Q. How to analyze substituent effects on ring conformation and electronic properties?

Methodological Answer:

  • X-ray crystallography : Resolve solid-state structures of analogs (e.g., 6-fluoro-7-(2-fluoro-6-hydroxyphenyl) derivatives) to measure dihedral angles (C5-C6-C7-O).
  • DFT calculations : Use B3LYP/6-31G* to model electronic effects of substituents (e.g., chloro vs. methyl groups) on HOMO-LUMO gaps and charge distribution.
  • NOESY NMR : Compare solution-state conformations with solid-state data to assess flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one

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